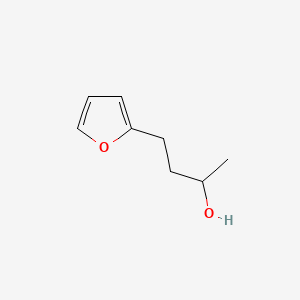
2-FURANPROPANOL, alpha-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-yl)butan-2-ol is an organic compound with the molecular formula C8H12O2. It is a furan derivative, characterized by a furan ring attached to a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(furan-2-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(furan-2-yl)butan-2-one using sodium borohydride. This reduction process typically occurs in an alcohol solvent, such as methanol or ethanol, under mild conditions .
Industrial Production Methods
In industrial settings, the production of 4-(furan-2-yl)butan-2-ol may involve more scalable methods, such as catalytic hydrogenation of 4-(furan-2-yl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-(furan-2-yl)butan-2-one.
Reduction: The compound can be further reduced to form 4-(furan-2-yl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-(furan-2-yl)butan-2-one
Reduction: 4-(furan-2-yl)butane
Substitution: 4-(furan-2-yl)butyl halides
Scientific Research Applications
4-(furan-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex furan derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of resins, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in various biochemical pathways, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-furyl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(2-furyl)butane: Fully reduced form without the hydroxyl group.
4-(2-furyl)butyl halides: Substituted derivatives with halogen atoms
Uniqueness
4-(furan-2-yl)butan-2-ol is unique due to its specific combination of a furan ring and a secondary alcohol group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
6963-39-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
WJKRHTCMSSXHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















